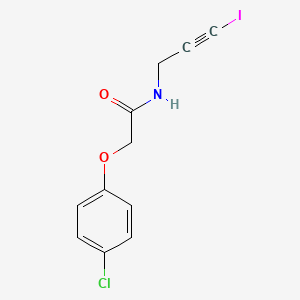
2,2,4,4,6-Pentamethyl-6-(2-phenylethyl)-1,3,5,2,4,6-trioxatrisilinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4,4,6-Pentamethyl-6-(2-phenylethyl)-1,3,5,2,4,6-trioxatrisilinane is a chemical compound belonging to the class of cyclotrisiloxanes. It is characterized by its unique structure, which includes three silicon atoms and three oxygen atoms arranged in a cyclic manner, with various methyl and phenylethyl groups attached.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6-Pentamethyl-6-(2-phenylethyl)-1,3,5,2,4,6-trioxatrisilinane typically involves the reaction of appropriate silane precursors under controlled conditions. One common method involves the use of methyltrichlorosilane and phenylethyltrichlorosilane as starting materials. These precursors undergo hydrolysis and subsequent condensation reactions to form the desired cyclotrisiloxane structure. The reaction conditions often include the use of a catalyst, such as a strong acid or base, and the reaction is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise temperature control, efficient mixing, and advanced purification techniques to ensure the high quality of the final product .
化学反应分析
Types of Reactions
2,2,4,4,6-Pentamethyl-6-(2-phenylethyl)-1,3,5,2,4,6-trioxatrisilinane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of silicon-oxygen bonds and the attached methyl and phenylethyl groups .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions and results in the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of silane derivatives.
Substitution: Substitution reactions involve the replacement of one or more functional groups with other groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield silanol or siloxane derivatives, while reduction reactions may produce silane derivatives. Substitution reactions can result in a variety of substituted cyclotrisiloxane compounds .
科学研究应用
2,2,4,4,6-Pentamethyl-6-(2-phenylethyl)-1,3,5,2,4,6-trioxatrisilinane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds. Its unique structure makes it a valuable building block for designing new materials with specific properties.
Biology: The compound’s biocompatibility and stability make it suitable for use in biomedical research, including drug delivery systems and tissue engineering.
Industry: The compound is used in the production of advanced materials, such as coatings, adhesives, and sealants, due to its excellent thermal and chemical stability
作用机制
The mechanism of action of 2,2,4,4,6-Pentamethyl-6-(2-phenylethyl)-1,3,5,2,4,6-trioxatrisilinane involves its interaction with molecular targets and pathways. The compound’s silicon-oxygen bonds and attached functional groups allow it to form stable complexes with various molecules. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to specific biological effects. The exact pathways involved depend on the specific application and the target molecules .
相似化合物的比较
Similar Compounds
- 2,2,4,4,6-Pentamethyl-6-phenyl-[1,3,5,2,4,6]cyclotrisiloxane
- 2,2,4,4,6-Tetramethyl-6-(2-phenylethyl)-[1,3,5,2,4,6]cyclotrisiloxane
- 2,2,4,4,6-Trimethyl-6-(2-phenylethyl)-[1,3,5,2,4,6]cyclotrisiloxane
Uniqueness
2,2,4,4,6-Pentamethyl-6-(2-phenylethyl)-1,3,5,2,4,6-trioxatrisilinane is unique due to its specific arrangement of methyl and phenylethyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with other molecules, making it suitable for specialized applications in various fields .
属性
CAS 编号 |
64908-95-8 |
|---|---|
分子式 |
C13H24O3Si3 |
分子量 |
312.58 g/mol |
IUPAC 名称 |
2,2,4,4,6-pentamethyl-6-(2-phenylethyl)-1,3,5,2,4,6-trioxatrisilinane |
InChI |
InChI=1S/C13H24O3Si3/c1-17(2)14-18(3,4)16-19(5,15-17)12-11-13-9-7-6-8-10-13/h6-10H,11-12H2,1-5H3 |
InChI 键 |
SSEGAEQZAGQBEL-UHFFFAOYSA-N |
规范 SMILES |
C[Si]1(O[Si](O[Si](O1)(C)CCC2=CC=CC=C2)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


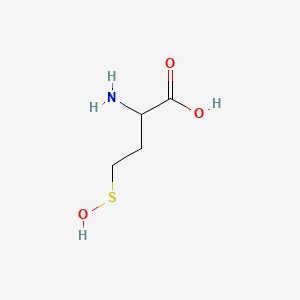
![3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanenitrile](/img/structure/B14505827.png)
![1-Chloro-8-(hydroxymethyl)-3-[(5-iodoquinolin-8-yl)oxy]naphthalen-2-ol](/img/structure/B14505835.png)
![2,5,8-Trimethylbicyclo[3.3.2]deca-2,7,9-triene](/img/structure/B14505840.png)

![15-Methyl-3,6,9,13-tetraoxa-16-azabicyclo[9.3.3]heptadeca-1(15),11(17)-diene-2,10-dione](/img/structure/B14505851.png)
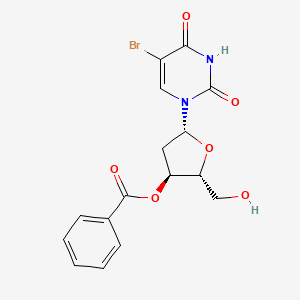
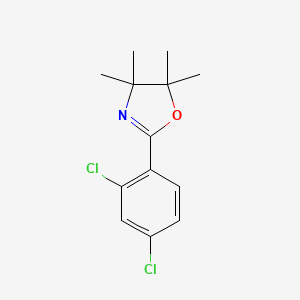
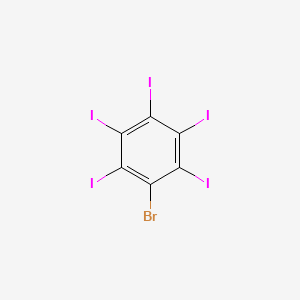
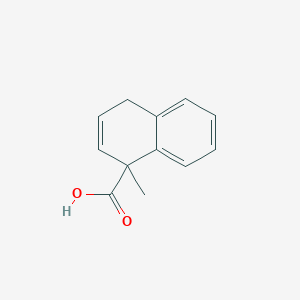
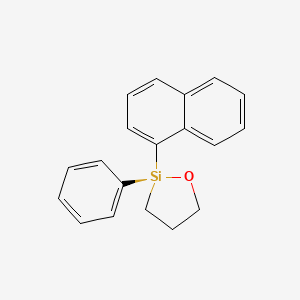
![[Oxydi(4,1-phenylene)]bis[(4-phenoxyphenyl)methanone]](/img/structure/B14505880.png)
![2-[5-(4-Chlorobenzoyl)-2-hydroxyphenoxy]-2-methylpropanoic acid](/img/structure/B14505890.png)
